N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide is a complex chemical compound that falls within the family of pyrimidine derivatives This compound is structurally notable for its inclusion of a chlorinated pyrimidine ring, a methylsulfanyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide typically involves multi-step organic synthesis techniques. The process begins with the formation of the 5-chloro-2-(methylsulfanyl)pyrimidine core, which can be achieved through chlorination and methylation reactions starting from pyrimidine. The next step is the formamidation reaction to introduce the formamido group. Finally, the phenoxyacetamide moiety is added via a substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of each reaction step to ensure high yield and purity. This usually involves the use of sophisticated equipment and controlled reaction environments. Catalysts and reagents are chosen based on their ability to improve reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide can undergo various types of chemical reactions including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorinated pyrimidine ring can be subject to reductive dehalogenation.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and strong nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary widely but typically include derivatives such as sulfoxides, sulfones, dehalogenated pyrimidines, and substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for creating derivatives with tailored properties.
Biology and Medicine
In the realm of biology and medicine, N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide has shown potential in biochemical assays and as a molecular probe for studying enzyme interactions.
Industry
Industrially, this compound finds use in the development of specialty chemicals and pharmaceuticals. Its unique structure allows it to serve as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. The chlorinated pyrimidine ring is known to interact with nucleic acids and enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety enhances its binding affinity, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[5-chloro-2-(ethylthio)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide
N-(2-{[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]acetamido}ethyl)-2-phenoxyacetamide
Uniqueness
What sets N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide apart from similar compounds is the specific configuration of its functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in both synthetic chemistry and biomedical applications.
This compound holds a pivotal role in various fields, and its unique properties continue to make it an object of scientific fascination and practical utility.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-[(2-phenoxyacetyl)amino]ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-25-16-20-9-12(17)14(21-16)15(23)19-8-7-18-13(22)10-24-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDXSPOSSUXALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)COC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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